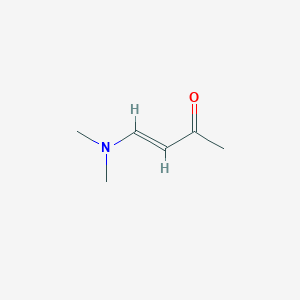

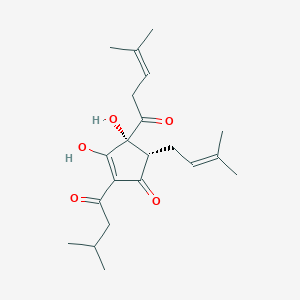

(E)-4-(dimethylamino)but-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

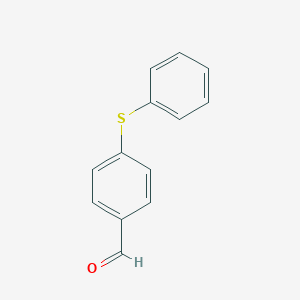

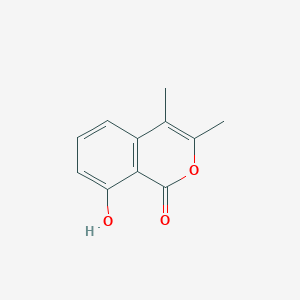

(E)-4-(dimethylamino)but-3-en-2-one, also known as DMABN or DMBA, is a chemical compound that belongs to the family of beta-ketoamines. It is a yellowish oil with a strong odor and is commonly used in organic synthesis and medicinal chemistry. The compound has gained attention due to its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticancer Research:

- It serves as an intermediate in synthesizing biologically active compounds like osimertinib, which is used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).

- Derivatives of (E)-4-(dimethylamino)but-3-en-2-one have shown potential biological activities in cancer therapy.

Synthesis of Other Chemical Compounds:

- The compound is utilized in the efficient synthesis of various derivatives, such as CF3 substituted 3-aryl- or 3-hetarylacroleins (Baraznenok, Nenajdenko, & Balenkova, 1998).

Study of Molecular Interactions and Spectroscopy:

- In-depth analysis of its infrared spectra and the study of hydrogen bonds has been conducted (Vdovenko, Gerus, Fedorenko, & Kukhar, 2013).

Development of Nonlinear Optical Materials:

- Asymmetric pyrene derivatives of this compound have been synthesized for broadband nonlinear refraction applications (Wu et al., 2017).

Optical Device Applications:

- Novel chalcone derivative compounds synthesized from this substance have been explored for their potential in optical devices like optical limiters (Rahulan et al., 2014).

Catalysis in Chemical Reactions:

- It has been found effective as a ligand for copper-catalyzed N-arylation of azoles and amides (Cheng, Sun, Wan, & Sun, 2009).

Study in Theoretical Chemistry:

- Theoretical analysis of mechanisms and regioselectivity in cycloaddition reactions involving this compound has been done (Moeinpour & Khojastehnezhad, 2015).

Safety and Hazards

The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If irritation persists, seek medical attention .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (E)-4-(dimethylamino)but-3-en-2-one can be achieved through a three-step process involving the condensation of an aldehyde with a primary amine, followed by a Wittig reaction and finally, a reduction reaction.", "Starting Materials": [ "Acetone", "Dimethylamine", "4-Pentenal", "Triphenylphosphine", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Condensation of 4-Pentenal with Dimethylamine", "4-Pentenal and dimethylamine are mixed in a solvent such as methanol and stirred at room temperature for several hours. The resulting imine intermediate is then isolated by filtration or extraction.", "Step 2: Wittig Reaction with Triphenylphosphine", "The imine intermediate is then reacted with triphenylphosphine and a suitable alkylating agent, such as methyl iodide or ethyl bromide, to form the corresponding phosphonium salt. This salt is then treated with a strong base, such as sodium hydride, to generate the ylide intermediate.", "Step 3: Reduction with Sodium Borohydride", "The ylide intermediate is then reacted with acetone in the presence of sodium borohydride to form the desired (E)-4-(dimethylamino)but-3-en-2-one. The product can be isolated by filtration or extraction and purified by recrystallization or chromatography." ] } | |

Número CAS |

1190-91-6 |

Fórmula molecular |

C6H11NO |

Peso molecular |

113.16 g/mol |

Nombre IUPAC |

4-(dimethylamino)but-3-en-2-one |

InChI |

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3 |

Clave InChI |

QPWSKIGAQZAJKS-UHFFFAOYSA-N |

SMILES isomérico |

CC(=O)/C=C/N(C)C |

SMILES |

CC(=O)C=CN(C)C |

SMILES canónico |

CC(=O)C=CN(C)C |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

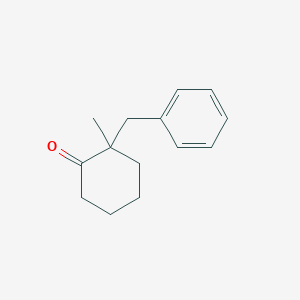

![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)